molecular formula C21H19FN2O2S B11318715 4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-fluorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11318715
M. Wt: 382.5 g/mol
InChI Key: GUOKVKIDMCDXOT-UHFFFAOYSA-N
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Description

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopenta[d]pyrimidin-2-one core, substituted with a 4-fluorophenylmethylsulfanyl group and a 3-methoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[d]pyrimidin-2-one core, which can be synthesized through a series of cyclization reactions. The introduction of the 4-fluorophenylmethylsulfanyl group can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the cyclopenta[d]pyrimidin-2-one is replaced by the 4-fluorophenylmethylsulfanyl moiety. The 3-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove specific functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group yields a sulfone derivative, while substitution reactions on the aromatic rings can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of functional groups and the cyclopenta[d]pyrimidin-2-one core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19FN2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-1-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19FN2O2S/c1-26-17-5-2-4-16(12-17)24-19-7-3-6-18(19)20(23-21(24)25)27-13-14-8-10-15(22)11-9-14/h2,4-5,8-12H,3,6-7,13H2,1H3

InChI Key

GUOKVKIDMCDXOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)F

Origin of Product

United States

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